molecular formula C19H32N2O5.C4H11N B000391 Perindopril erbumine CAS No. 107133-36-8

Perindopril erbumine

Cat. No. B000391
M. Wt: 441.6 g/mol
InChI Key: IYNMDWMQHSMDDE-MHXJNQAMSA-N
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Description

Synthesis Analysis

Perindopril erbumine is synthesized from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-carbethoxy-1-butyl]-(S)alanine through a process involving esterification, condensation, and hydrogenation steps. This synthesis pathway has been optimized for industrial production due to its cost-effectiveness and high yield of 46% (Yang Xin-hua, 2010). Further improvements in the synthesis process have led to shortened reaction times, increased total yield by 16%, and enhanced product purity from 94.26% to 99.51%, making the method more suitable for industrial manufacture (L. Tao, 2012).

Molecular Structure Analysis

The molecular structure of perindopril erbumine has been elucidated using single-crystal X-ray diffraction, revealing that it crystallizes in the triclinic, non-centrosymmetric space group P1. The structure shows ionized molecules of perindopril and erbumine linked together via hydrogen bonds, forming a complex. This detailed structural analysis provides insights into the drug's molecular interactions and stability (M. Remko et al., 2011).

Chemical Reactions and Properties

Perindopril erbumine undergoes two main degradation pathways: hydrolysis and cyclization. The degradation kinetics and thermodynamic parameters of these reactions have been characterized using microcalorimetry and HPLC, demonstrating that perindopril's stability is influenced by temperature and pH, following first-order kinetics (Z. Simoncic et al., 2008).

Physical Properties Analysis

The physical properties of perindopril erbumine, including its crystal forms and polymorphism, have been investigated. The discovery of novel hydrated forms and polymorphs α and β of perindopril erbumine provides significant information on its physical stability and potential implications for its formulation and storage (V. André et al., 2011).

Chemical Properties Analysis

Analytical methods for the determination of perindopril erbumine have been extensively reviewed, encompassing techniques such as TLC, RP-HPLC, GC, Mass, and UV methods. These analytical approaches are crucial for the quality control and stability assessment of perindopril in pharmaceutical preparations (Samer Housheh, 2017).

Scientific Research Applications

Microcalorimetry and HPLC in Degradation Kinetics

Simoncic et al. (2008) explored the degradation kinetics and thermodynamic properties of Perindopril Erbumine (PER) in aqueous solutions using microcalorimetry (MC) and high-pressure liquid chromatography (HPLC). They highlighted that PER has two main degradation pathways: hydrolysis and cyclization. The study demonstrated the utility of MC in understanding the degradation behavior of PER, particularly when a single reaction occurs in the sample or when multiple chemical and physical processes are simultaneously running. The results showed that degradation reactions of PER follow first-order kinetics, and the Arrhenius equation was determined for different pH levels, providing a deeper understanding of the stability properties of PER under various conditions (Simoncic et al., 2008).

Analytical Techniques for Estimation

Pathak et al. (2020) reviewed different analytical methods available for the estimation of Perindopril Erbumine, an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure. The review encompasses a range of methods including UV-spectroscopic methods, stability-indicating liquid chromatography methods, Thermo-Radio and Photostability studies, and LC-MS/MS bioanalytical methods. This comprehensive overview indicates the versatility and adaptability of analytical techniques in quantifying and ensuring the quality of Perindopril Erbumine in various formulations (Pathak et al., 2020).

Oxidative Coupling Reaction for Estimation

Thuttagunta and Karipeddi (2022) developed a sensitive and precise analytical technique for the estimation of Perindopril Erbumine in bulk and formulations. The technique is based on the oxidative coupling reaction between Perindopril Erbumine and 2, 6-dichloroquinone-4-chlorimide (DCQC), demonstrating a linearity within specific concentration limits. This method's accuracy and precision were confirmed through various statistical tests, highlighting its potential for quality control in pharmaceutical preparations (Thuttagunta & Karipeddi, 2022).

Safety And Hazards

Perindopril erbumine is generally safe and well-tolerated in a wide range of patients with hypertension . Common side effects include dizziness, lightheadedness, or tiredness as your body adjusts to the medication . Dry cough may also occur . Serious side effects include symptoms of a high potassium blood level (such as muscle weakness, slow/irregular heartbeat), fainting, kidney problems, and serious (possibly fatal) liver problems . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Perindopril erbumine is a safe blood pressure-lowering agent with documented tolerability in a wide range of patients with hypertension . When used as monotherapy of hypertension, perindopril’s doses should be carefully titrated until the achievement of full effect, which in some patients should be awaited for at least 6 months from onset of the therapy .

properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMDWMQHSMDDE-MHXJNQAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044198
Record name Perindopril erbumine
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Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perindopril erbumine

CAS RN

107133-36-8
Record name Perindopril erbumine
Source CAS Common Chemistry
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Record name Perindopril erbumine [USAN]
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Record name PERINDOPRIL ERBUMINE
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Record name Perindopril erbumine
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Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)-, compd. with 2-methyl-2-propanamine (1:1)
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Record name PERINDOPRIL ERBUMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
MP ULC, ON Etobicoke - 2018 - pdf.hres.ca
… The safety and efficacy of perindopril erbumine has not been demonstrated for New York … The safety and effectiveness of perindopril erbumine in children have not been established. Its …
Number of citations: 0 pdf.hres.ca
M Remko, J Bojarska, P Ježko, L Sieroń… - Journal of Molecular …, 2011 - Elsevier
… we report the structural analysis of triclinic structure of perindopril erbumine. The solid-state structure of perindopril erbumine was examined by X-ray crystallography. Theoretical …
Number of citations: 23 www.sciencedirect.com
J Prajapati, A Patel, MB Patel, N Prajapati… - … Journal of PharmTech …, 2011 - researchgate.net
… method for quantitative determination of Perindopril Erbumine and Amlodipine Besylate in a … range of 8 to 60 μg/mL of Perindopril Erbumine and 10 to 75 μg/mL of Amlodipine Besylate. …
Number of citations: 59 www.researchgate.net
J Prajapati, MB Patel, RJ Prajapati… - International Journal of …, 2011 - researchgate.net
… Absorption factor method was performed for perindopril erbumine and amlodipine besylate … determination of Perindopril erbumine. Quantitative estimation of Perindopril erbumine was …
Number of citations: 31 www.researchgate.net
K Pathak, M Kaushal, H Patel - Current Pharmaceutical …, 2021 - ingentaconnect.com
… of Perindopril Erbumine and … Perindopril Erbumine. The major goal of this review was to summarize the various analytical methods available for the estimation of Perindopril Erbumine …
Number of citations: 1 www.ingentaconnect.com
N Rahman, H Rahman, SM Haque - Arabian Journal of Chemistry, 2017 - Elsevier
… The order with respect to perindopril erbumine was determined from the plot of … of perindopril erbumine (log C) and was found to be unity. Thus, the hydrolysis of perindopril erbumine …
Number of citations: 19 www.sciencedirect.com
SHH Al Ali, M Al-Qubaisi, MZ Hussein… - International journal …, 2012 - Taylor & Francis
… The intercalation of perindopril erbumine into Zn/Al-NO 3 -layered double hydroxide … By virtue of the ion-exchange properties of layered double hydroxide, perindopril erbumine was …
Number of citations: 48 www.tandfonline.com
M Remko - European journal of medicinal chemistry, 2009 - Elsevier
… of various neutral and ionized complexes of perindopril erbumine and perindopril l-arginine … , the isolated state and water solution perindopril erbumine exists as a neutral complex. In …
Number of citations: 19 www.sciencedirect.com
SM El-Gizawy, OH Abdelmageed, SM Derayea… - Analytical …, 2014 - pubs.rsc.org
… Perindopril erbumine (PER) is an angiotensin-converting enzyme (ACE) inhibitor. It is used … , an intermediate in the synthesis of perindopril erbumine. Literature survey revealed that all …
Number of citations: 16 pubs.rsc.org
A Kute, P Goudanavar, D Hiremath… - Asian Journal of …, 2012 - indianjournals.com
… The present work deals with the preparation of perindopril erbumine proniosomal gel by … of surfactants decreases release of perindopril erbumine from proniosomal formulations. Among …
Number of citations: 20 www.indianjournals.com

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